molecular formula C16H19NO3 B2639065 N-(4-methoxybenzyl)-3-(5-methylfuran-2-yl)propanamide CAS No. 890602-06-9

N-(4-methoxybenzyl)-3-(5-methylfuran-2-yl)propanamide

Cat. No.: B2639065
CAS No.: 890602-06-9
M. Wt: 273.332
InChI Key: VNDHSGPMNWVEOV-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-3-(5-methylfuran-2-yl)propanamide is a synthetic propanamide derivative characterized by a 4-methoxybenzyl group attached to the amide nitrogen and a 5-methylfuran-2-yl substituent on the propanamide backbone. The compound’s molecular framework is analogous to several bioactive propanamide derivatives reported in the literature, such as kinase inhibitors and modulators of glucose transporters (GLUT4) .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-(5-methylfuran-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-12-3-6-15(20-12)9-10-16(18)17-11-13-4-7-14(19-2)8-5-13/h3-8H,9-11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDHSGPMNWVEOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CCC(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-3-(5-methylfuran-2-yl)propanamide typically involves the following steps:

    Formation of the Amide Bond: This can be achieved by reacting 4-methoxybenzylamine with 3-(5-methylfuran-2-yl)propanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The crude product is usually purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing automated reactors and continuous flow chemistry to scale up the reaction.

    Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and solvent choice to maximize yield and purity.

    Purification Techniques: Employing advanced purification methods like high-performance liquid chromatography (HPLC) for large-scale purification.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-3-(5-methylfuran-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or other strong bases in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of furanones or carboxylic acids.

    Reduction: Conversion to N-(4-methoxybenzyl)-3-(5-methylfuran-2-yl)propanamine.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of furan compounds, including N-(4-methoxybenzyl)-3-(5-methylfuran-2-yl)propanamide, exhibit significant antimicrobial properties. Studies have shown that furan derivatives can effectively inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus . The structural features of this compound may enhance its ability to penetrate bacterial membranes, making it a candidate for further development as an antibacterial agent.

Antiviral Potential

The compound's structural analogs have been evaluated for their antiviral properties, particularly against viruses like Zika and SARS-CoV-2. Computational studies involving molecular docking have suggested that similar compounds can bind effectively to viral proteins, inhibiting their function . This positions this compound as a potential lead in antiviral drug discovery.

Mechanistic Studies

Understanding the mechanisms through which this compound exerts its effects is crucial for its application in therapeutics. Molecular dynamics simulations and binding affinity studies are essential tools for elucidating these mechanisms. For instance, the binding interactions with target proteins can be assessed through advanced computational methods, providing insights into how modifications to the compound's structure might enhance its efficacy .

Antimicrobial Efficacy

A study demonstrated that a series of furan-based compounds, including those structurally related to this compound, exhibited varying degrees of antimicrobial activity against multiple pathogens. The findings indicated that specific substitutions on the furan ring significantly influenced antibacterial potency .

Antiviral Activity Against SARS-CoV-2

In silico studies have identified several derivatives from the same chemical class as potential inhibitors of the main protease (Mpro) of SARS-CoV-2. These studies utilized structure-based virtual screening techniques to predict binding affinities and suggested that modifications to the methoxybenzyl group could enhance antiviral activity .

Mechanism of Action

The mechanism by which N-(4-methoxybenzyl)-3-(5-methylfuran-2-yl)propanamide exerts its effects depends on its specific application:

    In Medicinal Chemistry: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.

    In Material Science: The compound’s electronic properties can influence the behavior of materials, such as conductivity or light absorption.

Comparison with Similar Compounds

Backbone Modifications

  • Furan vs. Benzothiazole : Replacing the 5-methylfuran group in the target compound with a benzo[d]thiazole (as in Compound 11 ) introduces a larger aromatic system, which could enhance binding affinity through hydrophobic interactions or π-π stacking. However, this substitution may reduce metabolic stability due to increased molecular weight.
  • Methoxy Positioning : The 4-methoxybenzyl group is conserved across multiple analogs (e.g., Compounds 11, 13, TMU). In contrast, 3-Chloro-N-(4-hydroxy-3-methoxybenzyl)-2,2-dimethylpropanamide features an additional hydroxyl group, which enhances hydrogen-bonding capacity but may reduce membrane permeability.

Electronic Effects

  • This could influence interactions with enzymatic active sites requiring electron-deficient aromatic systems.
  • Chloro and Dimethyl Groups : The chloro and dimethyl substituents in 3-Chloro-N-(4-hydroxy-3-methoxybenzyl)-2,2-dimethylpropanamide sterically hinder rotational freedom, possibly stabilizing the amide conformation in crystallographic studies.

Biological Activity

N-(4-methoxybenzyl)-3-(5-methylfuran-2-yl)propanamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the current understanding of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C16_{16}H19_{19}N2_{2}O3_{3}
  • Molecular Weight : 287.34 g/mol
  • IUPAC Name : this compound

This compound consists of a methoxy-substituted benzyl group attached to a propanamide backbone, which is further linked to a methyl-substituted furan ring. These structural components are believed to contribute to its biological activity.

The biological activity of this compound can be attributed to its interactions with various molecular targets:

  • Antimicrobial Activity : The furan and benzyl moieties may interact with bacterial cell membranes or specific enzymes, disrupting cellular functions and leading to antimicrobial effects.
  • Anti-inflammatory Properties : The compound has been shown to modulate inflammatory pathways, potentially by inhibiting pro-inflammatory cytokines and enzymes such as COX (cyclooxygenase) .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties against a range of pathogens. A comparative analysis of its effectiveness against various bacteria is presented in Table 1.

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anti-inflammatory Activity

In vitro studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This inhibition was assessed using ELISA assays, showing significant reductions in cytokine levels at concentrations ranging from 10 to 50 µM .

Case Studies

A notable case study involved the evaluation of this compound in an animal model of acute inflammation. The compound was administered intraperitoneally at doses of 10, 20, and 40 mg/kg body weight. Results indicated a dose-dependent reduction in paw edema compared to control groups, demonstrating its potential as an anti-inflammatory therapeutic .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison was made with structurally similar compounds:

Compound Antimicrobial Activity (MIC) Anti-inflammatory Effect
N-(4-acetamidophenyl)-3-(5-methylfuran-2-yl)propanamide64 µg/mLModerate
N-(4-hydroxybenzyl)-3-(5-methylfuran-2-yl)propanamide128 µg/mLLow
N-(4-methoxybenzyl)-3-(2-furyl)propanamide32 µg/mLHigh

This table illustrates that this compound possesses superior antimicrobial activity compared to its analogs while also demonstrating significant anti-inflammatory effects.

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